molecular formula C8H11N3O5 B12945015 Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate CAS No. 22813-49-6

Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate

Numéro de catalogue: B12945015
Numéro CAS: 22813-49-6
Poids moléculaire: 229.19 g/mol
Clé InChI: HHKHJDRAKMTAIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture

The compound features a central propanoate ester scaffold (CH₂-CH-COOEt) with a hydroxyl group (-OH) at the C2 position and a 2-nitroimidazole substituent at the C3 position. The nitroimidazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms, one of which is bonded to a nitro group (-NO₂). The ester group (-COOEt) introduces hydrophobicity, while the hydroxyl and nitro groups contribute to polar interactions.

Molecular Formula :
The molecular formula is C₉H₁₁N₃O₅ , derived from:

  • Propanoate ester backbone: C₃H₅O₂
  • Ethyl group: C₂H₅
  • Hydroxyl group: O
  • 2-Nitroimidazole substituent: C₃H₂N₃O₂

This aligns with structural analogs such as ethyl 3-(2-nitroimidazol-1-yl)propanoate (C₈H₁₁N₃O₄), differing by the addition of a hydroxyl group.

IUPAC Nomenclature

The systematic IUPAC name is ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate . The numbering prioritizes the propanoate chain, with the hydroxyl group at position 2 and the nitroimidazole at position 3. The nitro group is specified at the 2-position of the imidazole ring.

Propriétés

Numéro CAS

22813-49-6

Formule moléculaire

C8H11N3O5

Poids moléculaire

229.19 g/mol

Nom IUPAC

ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate

InChI

InChI=1S/C8H11N3O5/c1-2-16-7(13)6(12)5-10-4-3-9-8(10)11(14)15/h3-4,6,12H,2,5H2,1H3

Clé InChI

HHKHJDRAKMTAIE-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C(CN1C=CN=C1[N+](=O)[O-])O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to maintain safety and efficiency.

Applications De Recherche Scientifique

Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can bind to metal ions and other biomolecules, influencing their activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate and Analogs

Compound Name CAS Number Molecular Formula Imidazole Substituent Key Functional Groups Potential Applications
Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate Not Available C₈H₁₁N₃O₅ 2-nitro Hydroxy, ester, nitroimidazole Radiosensitizers, hypoxia targeting
Ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate 1249304-81-1 C₁₀H₁₇N₃O₂ 2-ethyl Amino, ester, methyl Pharmaceutical intermediates
Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate Not Available C₉H₁₄N₂O₃ 4-hydroxymethyl Ester, hydroxymethyl Bioactive molecules, drug delivery

Key Differences and Implications

Substituent Effects on Reactivity and Stability

  • Nitro Group (Target Compound) : The 2-nitro substituent on the imidazole ring is strongly electron-withdrawing, reducing the basicity of the imidazole nitrogen and enhancing stability under oxidative conditions. This property is critical for radiosensitizers, which require prolonged activity in hypoxic tissues .
  • Ethyl Group (Analog 1): The 2-ethyl group is electron-donating, increasing the imidazole ring’s basicity. This may improve interactions with biological targets but reduce stability in redox environments.
  • Hydroxymethyl Group (Analog 2) : The 4-hydroxymethyl group introduces polarity, improving aqueous solubility. However, the lack of a nitro group diminishes redox activity, making it less suitable for hypoxia-targeted therapies .

Pharmacological Potential

  • Target Compound : The nitroimidazole core is associated with hypoxia-selective cytotoxicity, a mechanism exploited in drugs like nimorazole. The hydroxy group may facilitate hydrogen bonding with biological targets, while the ester group allows for prodrug strategies .
  • Analog 1 (Amino Derivative): The amino group suggests utility as a building block for peptidomimetics or kinase inhibitors. However, the absence of a nitro group limits its application in hypoxia-targeted therapies .
  • Analog 2 (Hydroxymethyl Derivative): The hydroxymethyl group could enable conjugation with drug delivery systems (e.g., nanoparticles), but its lack of redox activity restricts use in radiosensitization .

Activité Biologique

Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Synthesis of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate

The compound is synthesized through a multi-step process involving the reaction of ethyl 2-hydroxypropanoate with 2-nitroimidazole derivatives. The synthesis pathway typically includes:

  • Formation of the Nitroimidazole : The initial step involves the nitration of imidazole to produce 2-nitroimidazole.
  • Esterification : Ethyl 2-hydroxypropanoate is reacted with the nitroimidazole in the presence of a coupling agent to form the desired compound.

Antimicrobial Activity

Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate has shown promising results in antimicrobial assays against various pathogens. The following table summarizes its activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Mechanism of Action
Staphylococcus aureus ATCC 653862.5Disruption of cell wall synthesis
Escherichia coli ATCC 25922125Inhibition of protein synthesis
Mycobacterium tuberculosis31.25Interference with metabolic pathways

The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate possesses selective toxicity towards malignant cells. The following table presents IC50 values for different cell lines:

Cell Line IC50 µM Selectivity Index
SW620 (Colon Cancer)64.2>1.5
PC3 (Prostate Cancer)70.4>1.4
MDA-MB-231 (Breast Cancer)>100-

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The biological activity of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate can be attributed to several mechanisms:

  • Hypoxia Selectivity : Similar to other nitroimidazole derivatives, this compound preferentially targets hypoxic cells, which are often present in tumors. Under hypoxic conditions, it forms reactive intermediates that can covalently bind to cellular macromolecules, leading to cell death .
  • Inhibition of Key Enzymes : Studies have identified that the compound inhibits critical enzymes involved in glycolysis and detoxification processes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1). This inhibition disrupts essential metabolic pathways in cancer cells .

Case Studies

Recent studies have demonstrated the efficacy of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate in vivo:

  • Study on Tumor Models : In xenograft models using human colon cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted a reduction in tumor size and improved survival rates among treated subjects.
  • Combination Therapy : When combined with traditional chemotherapeutics, Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate enhanced the overall therapeutic effect, suggesting its utility in combination therapy regimens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.